Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride
CAS No.: 100708-07-4
Cat. No.: VC0170152
Molecular Formula: C9H20Cl2N2O2
Molecular Weight: 259.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100708-07-4 |
|---|---|
| Molecular Formula | C9H20Cl2N2O2 |
| Molecular Weight | 259.171 |
| IUPAC Name | ethyl 2-(4-aminopiperidin-1-yl)acetate;dihydrochloride |
| Standard InChI | InChI=1S/C9H18N2O2.2ClH/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;;/h8H,2-7,10H2,1H3;2*1H |
| Standard InChI Key | LVMYKDMDTIUGOL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1CCC(CC1)N.Cl.Cl |
Introduction
Basic Properties and Structural Characteristics
Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS: 100708-07-4) is a chemical compound with a molecular formula of C9H20Cl2N2O2 and a molecular weight of approximately 259.17 g/mol. The structure features a piperidine ring with an amino group at the 4-position, while the 1-position is substituted with an ethyl acetate moiety. The compound exists as a dihydrochloride salt, which significantly impacts its solubility profile and stability in various solvents .
The structural configuration includes several key functional groups:
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A piperidine ring as the central scaffold
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A primary amino group at the 4-position of the piperidine
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An acetate linker connecting the piperidine to an ethyl ester
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Two hydrochloride groups forming the salt
This specific arrangement of functional groups contributes to the compound's chemical reactivity and biological potential. The free base form of this compound, ethyl 2-(4-aminopiperidin-1-yl)acetate (CAS: 172967-30-5), has a lower molecular weight of 186.25 g/mol and different physiochemical properties compared to the dihydrochloride salt.
Physical and Chemical Properties
Physical State and Appearance
Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride typically appears as a white to off-white crystalline solid . Its solid-state properties contribute to its stability during storage and handling in laboratory settings.
Solubility Profile
The compound demonstrates enhanced solubility in water and other polar solvents due to its dihydrochloride salt form . This improved aqueous solubility is a notable advantage for its application in biological assays and pharmaceutical formulations where aqueous media are commonly employed.
Physicochemical Properties
Table 1 summarizes the available physicochemical properties of ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride:
Synthesis and Preparation
Synthetic Routes
The synthesis of ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride typically involves several chemical transformations. Based on structural analogy and general synthetic approaches for similar compounds, the synthesis generally follows these key steps:
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Starting with 4-aminopiperidine or a protected derivative
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Reaction with ethyl chloroacetate or a similar precursor to form the ester linkage
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Acidification to form the dihydrochloride salt
Optimization Considerations
The yield and purity of the final product can be influenced by several factors:
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Reaction conditions (temperature, time, solvent)
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Protecting group strategies for the amino functionality
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Purification techniques
Applications in Research and Development
Pharmaceutical Research Applications
Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride has significant value in pharmaceutical research and development, serving as:
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A lead compound for developing new analgesics and neuroprotective drugs
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An intermediate in the synthesis of various bioactive molecules
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A precursor in medicinal chemistry campaigns focusing on enzyme inhibitors or receptor ligands
The compound's structural features make it particularly useful as a building block for creating compounds with specific pharmacological properties. Its piperidine scaffold is found in numerous pharmaceutically active compounds, suggesting its potential utility in drug discovery efforts .
Chemical Biology Applications
In chemical biology research, ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride serves as a useful tool for:
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Probe development for investigating biological pathways
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Synthesis of labeled derivatives for tracking biological processes
For instance, research on structurally similar compounds has revealed their potential in developing selective inhibitors of calmodulin-dependent kinases, which could restore insulin sensitivity in diet-induced obesity models .
Comparison with Structurally Related Compounds
The structural features of ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride can be compared with several related compounds to understand its unique properties. Table 2 summarizes these comparisons:
| Compound | Structural Similarity | Functional Differences | Notable Activity |
|---|---|---|---|
| 4-Aminopiperidine | Core piperidine with 4-amino group | Lacks acetate moiety | Neurotransmitter precursor |
| Ethyl 2-(4-aminopiperidin-1-yl)acetate (free base) | Identical except salt form | Lacks HCl groups | Improved lipophilicity |
| N-Methylpiperidine | Basic piperidine structure | Methyl instead of amino group | Solvent and reagent in organic synthesis |
| 1-(4-Aminobutyl)pyrrolidine | Different heterocyclic ring | Linear vs. cyclic arrangement | Potential neuroprotective effects |
The unique combination of an amino group on the piperidine ring and an ethyl acetate moiety distinguishes ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, potentially enhancing its solubility and bioavailability compared to structurally related compounds.
Biological Activities and Structure-Activity Relationships
Structure-Activity Relationship Studies
Research on related compounds indicates that the 4-aminopiperidine scaffold can be functionalized to develop compounds with specific biological activities. For example:
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Introduction of an aliphatic group in the 4-position of the piperidine ring can enhance CB1 receptor potency
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Compounds with piperidine rings functionalized at the 4-position with urea connectors have shown potential as peripherally selective CB1 receptor antagonists
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Modifications of the piperidine nitrogen can influence interaction with various biological targets
Research Findings from Related Compounds
Studies have shown that compounds containing the 4-aminopiperidine motif can exhibit a range of biological activities. For instance, research on functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines has demonstrated their potential as peripherally restricted CB1 receptor antagonists, which may be useful in treating metabolic syndrome, diabetes, liver diseases, and gastrointestinal disorders .
Future Research Directions
Emerging Trends in Piperidine Chemistry
Research involving piperidine derivatives continues to evolve, with emerging applications in:
Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride, with its unique structural features, may contribute significantly to these evolving areas of research.
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